molecular formula C8H10N2 B11713459 3,4,5-trimethyl-1H-pyrrole-2-carbonitrile

3,4,5-trimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B11713459
M. Wt: 134.18 g/mol
InChI Key: SHFAMILQIRXGDH-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H10N2. This compound is characterized by a pyrrole ring substituted with three methyl groups at positions 3, 4, and 5, and a cyano group at position 2. Pyrrole derivatives are known for their diverse biological activities and are widely used in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethyl-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4,5-trimethylpyrrole with cyanogen bromide in the presence of a base can yield the desired compound. Another method involves the condensation of 3,4,5-trimethylpyrrole-2-carboxaldehyde with hydroxylamine followed by dehydration to form the nitrile group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Amino derivatives of pyrrole.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3,4,5-Trimethyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The presence of the nitrile group allows for strong binding interactions with active sites, leading to inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    3,4,5-Trimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.

    3-Ethyl-2,4,5-trimethyl-1H-pyrrole: Similar structure with an ethyl group at position 3 instead of a nitrile group.

Uniqueness: 3,4,5-Trimethyl-1H-pyrrole-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

3,4,5-trimethyl-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C8H10N2/c1-5-6(2)8(4-9)10-7(5)3/h10H,1-3H3

InChI Key

SHFAMILQIRXGDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C)C#N)C

Origin of Product

United States

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